molecular formula C19H15ClN2O5 B11440544 (2Z)-2-[(acetyloxy)imino]-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

(2Z)-2-[(acetyloxy)imino]-N-(2-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B11440544
M. Wt: 386.8 g/mol
InChI Key: XPYFHXLCJHSXCF-QOCHGBHMSA-N
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Description

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or boron-based compounds, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • [(2Z)-3-[(4-CHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE
  • [(2Z)-3-[(2-BROMOPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE

Uniqueness

[(2Z)-3-[(2-CHLOROPHENYL)CARBAMOYL]-8-METHOXY-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClN2O5

Molecular Weight

386.8 g/mol

IUPAC Name

[(Z)-[3-[(2-chlorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate

InChI

InChI=1S/C19H15ClN2O5/c1-11(23)27-22-19-13(18(24)21-15-8-4-3-7-14(15)20)10-12-6-5-9-16(25-2)17(12)26-19/h3-10H,1-2H3,(H,21,24)/b22-19-

InChI Key

XPYFHXLCJHSXCF-QOCHGBHMSA-N

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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